

# Application Notes and Protocols for Ska-121 in In Vitro Assays

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## Compound of Interest

Compound Name: Ska-121

Cat. No.: B15587499

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Ska-121**, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in various in vitro assays.[1][2][3] The information is intended to guide researchers in designing and executing experiments to investigate the role of KCa3.1 in cellular physiology and disease.

## Introduction to Ska-121

**Ska-121** is a potent and selective activator of the KCa3.1 potassium channel, also known as IKCa or KCNN4.[4][5] It functions as a positive gating modulator, increasing the channel's sensitivity to intracellular calcium.[4][6] This leads to membrane hyperpolarization, which can modulate a variety of cellular processes, including cell proliferation, migration, and inflammation.[5] **Ska-121** exhibits significant selectivity for KCa3.1 over other potassium channels, such as KCa2.3, and various voltage-gated (KV) and sodium-gated (NaV) channels, making it a valuable tool for studying the specific functions of KCa3.1.[1][2][3][4]

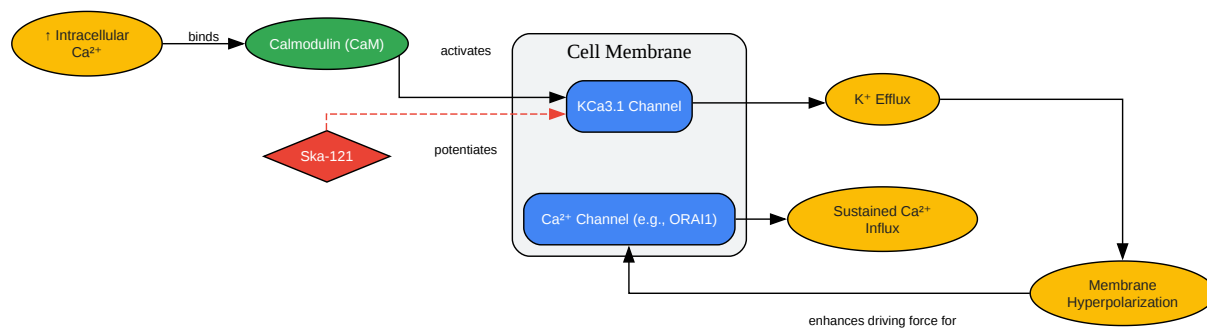
## Quantitative Data Summary

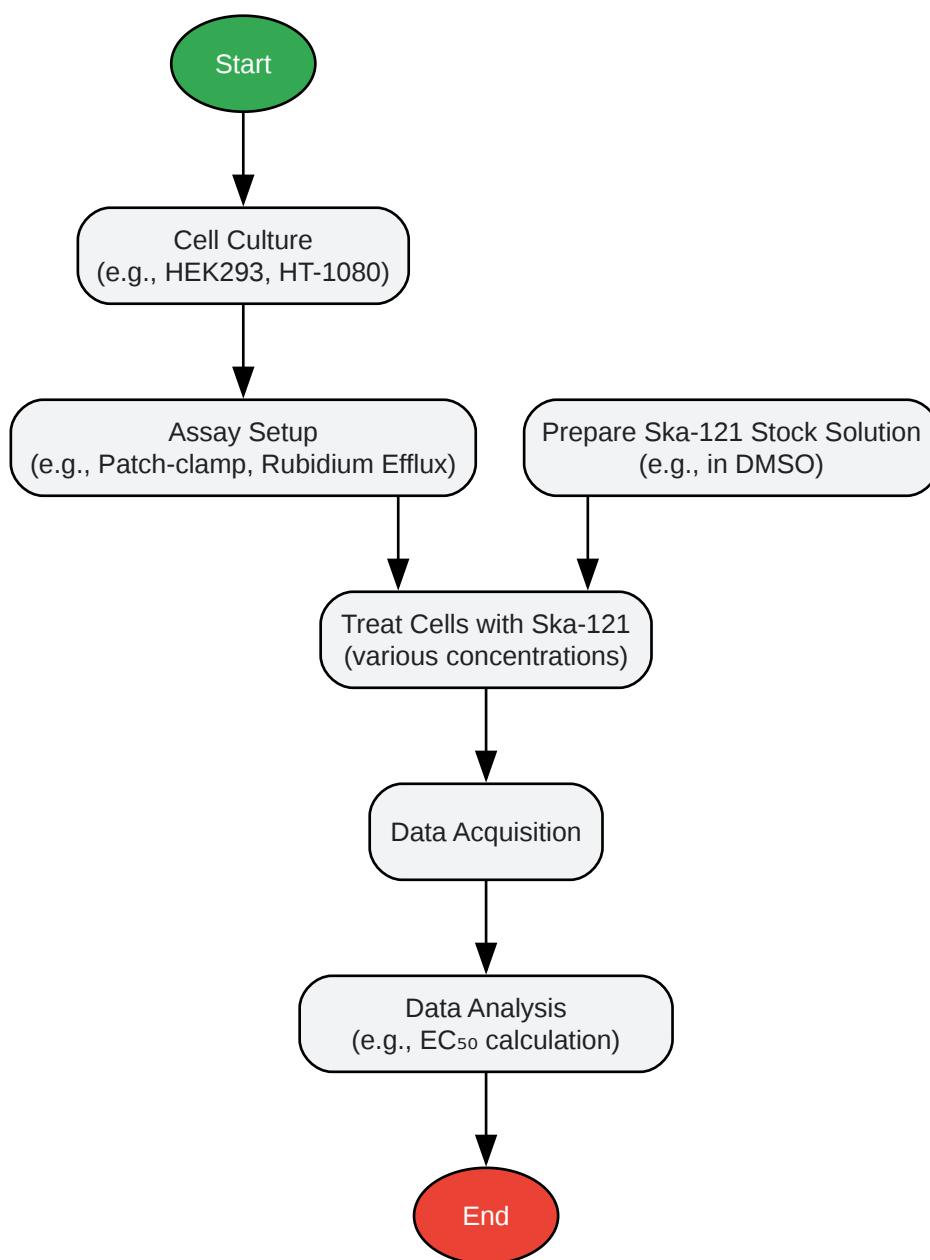
The following table summarizes the key quantitative parameters of **Ska-121** activity from in vitro studies.

Parameter	Value	Channel	Assay Conditions	Reference
EC <sub>50</sub>	109 ± 14 nM	KCa3.1	Determined with 250 nM free Ca <sup>2+</sup> in the internal solution.	[4]
EC <sub>50</sub>	4.4 ± 1.6 μM	KCa2.3	Determined with 250 nM free Ca <sup>2+</sup> in the internal solution.	[4]
Selectivity	~40-fold	KCa3.1 vs KCa2.3	Based on EC <sub>50</sub> values.	[2]
Selectivity	200 to 400-fold	KCa3.1 vs KV and NaV channels	-	[1][2]

## Signaling Pathway

Activation of the KCa3.1 channel by **Ska-121** is initiated by an increase in intracellular calcium concentration ([Ca<sup>2+</sup>]<sub>i</sub>). Calmodulin (CaM), a calcium-binding protein, is constitutively bound to the C-terminus of the KCa3.1 channel.[7] Upon binding of Ca<sup>2+</sup>, CaM undergoes a conformational change that leads to the opening of the channel pore, allowing for the efflux of potassium ions (K<sup>+</sup>). **Ska-121** acts as a positive allosteric modulator, enhancing the channel's sensitivity to Ca<sup>2+</sup>-bound CaM, thereby increasing the probability of channel opening at a given Ca<sup>2+</sup> concentration.[4] The resulting K<sup>+</sup> efflux leads to hyperpolarization of the cell membrane, which in turn increases the electrochemical gradient for Ca<sup>2+</sup> entry, often through channels like ORAI1, leading to a sustained Ca<sup>2+</sup> influx.[8]





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